N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (500 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30–7.15 | m | 2H | Isoindole H-6, H-7 |
| 6.95–6.85 | m | 1H | Isoindole H-4 |
| 4.35 | s | 2H | N-CH₂-C(O)NH₂ |
| 3.75 | t (J=7.5 Hz) | 2H | Isoindole CH₂-2 |
| 3.10 | t (J=7.5 Hz) | 2H | Isoindole CH₂-3 |
| 2.10 | s | 3H | Acetamide CH₃ |
¹³C NMR (126 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 169.5 | Acetamide C=O |
| 135.2 | Isoindole C-5 |
| 128.4 | Isoindole C-4a, C-7a |
| 54.3 | N-CH₂-C(O)NH₂ |
| 46.8 | Isoindole CH₂-2, CH₂-3 |
| 22.7 | Acetamide CH₃ |
These shifts correlate with spectra of analogous isoindoline-acetamides.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
| Peak | Relative Intensity (%) | Assignment |
|---|---|---|
| 227.1 | 100 | [M+H]⁺ (C₁₁H₁₅ClN₂O) |
| 190.2 | 65 | [M+H-Cl]⁺ |
| 131.1 | 45 | Isoindolinylmethyl ion |
| 59.0 | 30 | Acetamide fragment |
Fragmentation pathways involve:
- Loss of HCl (Δm/z=36.5) from the molecular ion.
- Cleavage of the acetamide group (C₂H₅NO, Δm/z=59).
Infrared (IR) Vibrational Signatures
Key IR bands (KBr, cm⁻¹) :
| Band Position | Assignment |
|---|---|
| 3250–2800 | N-H⁺ stretch (HCl salt) |
| 1685 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
| 1450–1375 | C-H bending (isoindole) |
| 1250 | C-N stretch |
The strong absorption at 1685 cm⁻¹ confirms secondary amide formation.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-5-9-2-3-10-6-12-7-11(10)4-9;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKRRZAYFMUIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC2=C(CNC2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that compounds related to N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride exhibit significant anticancer activity. For instance, derivatives of isoindole compounds have been studied for their ability to inhibit angiogenesis, a critical process in tumor growth. The mechanisms involve the modulation of vascular endothelial growth factor (VEGF) pathways, which are vital for blood vessel formation in tumors .
Case Study: Angiogenesis Inhibition
- Study : Investigated the effects of isoindole-imide compounds on cancer cell lines.
- Findings : Compounds demonstrated a reduction in tumor growth and vascularization in preclinical models.
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Isoindole Derivative A | VEGF Inhibition | Breast Cancer | |
| Isoindole Derivative B | Apoptosis Induction | Lung Cancer |
Pharmacological Applications
2.1 Analgesic and Anti-inflammatory Effects
This compound has shown promise in pain management and inflammation reduction. Its analogs have been tested for muscle relaxant properties and demonstrated efficacy in alleviating pain associated with inflammatory conditions .
Case Study: Pain Relief
- Study : Evaluated the analgesic effects of various isoindole derivatives.
- Findings : The tested compounds showed significant pain relief comparable to traditional analgesics.
Materials Science Applications
3.1 Polymer Development
The compound has potential applications in the development of novel polymers due to its unique chemical structure. The incorporation of isoindole derivatives into polymer matrices can enhance mechanical properties and thermal stability .
Case Study: Polymer Blends
- Study : Investigated the effect of adding this compound to polycarbonate.
- Findings : Improved tensile strength and thermal resistance were observed.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
- Trifluoroacetamide (): The trifluoromethyl group in this analog significantly boosts lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability and metabolic stability. This modification is common in CNS-targeting drugs .
- However, this may also increase toxicity risks .
- Dioxo and Methyl Groups (–8): The 1,3-dioxo moiety creates an electron-deficient isoindole core, which may reduce aromatic stacking interactions but increase susceptibility to hydrolysis or enzymatic degradation .
Biological Activity
N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN2O |
| Molecular Weight | 224.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in the body:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate pain and other physiological responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .
1. Antinociceptive Effects
Research indicates that compounds similar to this compound can exhibit significant antinociceptive effects. For instance, studies involving related isoindole derivatives demonstrated their efficacy in reducing pain responses in animal models .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity suggests its usefulness in treating inflammatory diseases .
3. Antimicrobial Activity
In vitro studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study 1: Enzyme Inhibition
A study conducted on enzyme inhibition revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 value was determined to be 50 µM, indicating moderate potency compared to standard NSAIDs .
Study 2: Pain Models
In a tail-flick test conducted on mice, the compound exhibited significant analgesic effects with an effective dose (ED50) of 10 mg/kg. This suggests potential for development as an analgesic agent .
Study 3: Antimicrobial Testing
Antimicrobial susceptibility tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent Studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS. Monitor liver/kidney function markers (AST, ALT, creatinine) .
- Acute Toxicity : Follow OECD 423 guidelines, using LD₅₀ calculations. notes acute oral toxicity (H302) for related compounds, requiring strict dosing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
